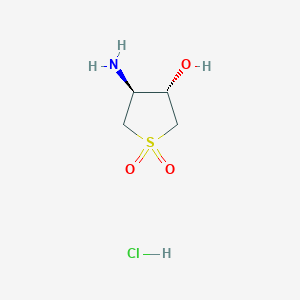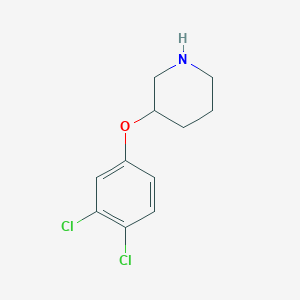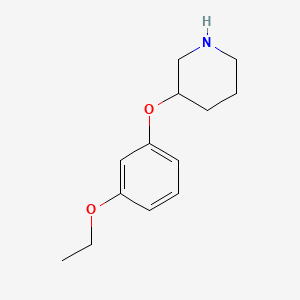![molecular formula C8H17Cl2N3 B1390000 [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride CAS No. 1185293-63-3](/img/structure/B1390000.png)
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride
Übersicht
Beschreibung
“2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine” is a compound with the molecular formula C10H11N3 . It has a molecular weight of 173.21 g/mol . The compound is characterized by a flat and rigid structure, and thermal stability .
Synthesis Analysis
The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under facile, extremely mild, and greener reaction conditions with excellent yields . The chemical structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction . The InChI code for the compound is 1S/C10H11N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h3-7H,1-2H3 .Chemical Reactions Analysis
The compounds were evaluated for their antibacterial, DNA photocleavage, and anticancer activities . The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 30.7 Ų and a rotatable bond count of 1 . It has a XLogP3-AA value of 2, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Biological Enzyme Inhibition
Compounds similar to [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride have been studied for their potential to inhibit various human recombinant alkaline phosphatases, including tissue-nonspecific, intestinal, placental, and germ cell alkaline phosphatases. This suggests that the compound may also serve as an inhibitor for these enzymes, which could have implications in studying and treating diseases where such enzymes are dysregulated .
Crystallography and Structural Analysis
The structural characteristics of related compounds have been analyzed through crystallography, which could imply that [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride may also be suitable for such studies. Understanding the crystal structure can be crucial for drug design and predicting biological activity .
Heterocyclic Chemistry
The compound’s structure includes a pyrazole ring, which is a common motif in heterocyclic chemistry. It could be used in the synthesis of more complex heterocyclic systems that are prevalent in pharmaceuticals and agrochemicals .
Antiparasitic Activity
Pyrazole-bearing compounds are recognized for their antileishmanial and antimalarial activities. Therefore, [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride might also be researched for potential antiparasitic properties, which could lead to new treatments for parasitic infections .
Neurotoxicity Studies
Similar compounds have been investigated for their neurotoxic effects on enzymatic activity and oxidative stress parameters in brain tissues. This suggests a possible application of [2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride in neurotoxicity and neuropharmacology research .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-4-9-3;;/h6,9H,4-5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDDYXUHEHAODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-methyl-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389919.png)
![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)

![1-(3-Methyl-pyridin-2-ylmethyl)-[1,4]diazepane dihydrochloride](/img/structure/B1389922.png)





![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)